molecular formula C27H29NO B608277 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone CAS No. 824960-02-3

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

Cat. No.: B608277
CAS No.: 824960-02-3
M. Wt: 383.5 g/mol
InChI Key: AKGUMDFQXWZHHS-UHFFFAOYSA-N
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Description

Properties

CAS No.

824960-02-3

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

(1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone

InChI

InChI=1S/C27H29NO/c1-3-5-10-18-28-19-25(23-14-8-9-15-26(23)28)27(29)24-17-16-20(11-4-2)21-12-6-7-13-22(21)24/h6-9,12-17,19H,3-5,10-11,18H2,1-2H3

InChI Key

AKGUMDFQXWZHHS-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWH-182;  JWH 182;  JWH182; 

Origin of Product

United States

Preparation Methods

The synthesis of JWH 210 involves the reaction of 4-ethyl-2-naphthoyl chloride with 1-pentyl-1H-indole under heat. The resulting substance is then dissolved in ethanol or another solvent and crystallized . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

JWH 210 undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

JWH 210 exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and immune response . The compound’s high affinity for these receptors makes it particularly potent in eliciting cannabinoid-like effects.

Comparison with Similar Compounds

Research Implications and Legal Status

  • Pharmacokinetic Models : Pig studies predict JWH-210’s human distribution, highlighting its affinity for adipose tissue and slow release kinetics .
  • Regulatory Status: JWH-210 is prohibited in multiple jurisdictions under synthetic cannabinoid legislation, alongside analogs like JWH-018 and CP-47,497 .
  • Forensic Challenges : High lipophilicity complicates blood detection, necessitating adipose tissue analysis for postmortem cases .

Biological Activity

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors in the body. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

JWH-210 primarily acts as an agonist at the cannabinoid receptors CB₁ and CB₂. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and immune response. Upon binding to these receptors, JWH-210 initiates a series of intracellular signaling cascades that lead to various biological effects:

  • CB₁ Receptors : Predominantly found in the central nervous system, activation of CB₁ receptors by JWH-210 can result in altered pain perception and mood modulation.
  • CB₂ Receptors : Located mainly in immune cells and peripheral tissues, CB₂ receptor activation is associated with anti-inflammatory effects and modulation of immune responses.

Pharmacological Effects

Research indicates that JWH-210 exhibits several pharmacological effects:

  • Analgesic Properties : The compound has been shown to reduce pain perception through its action on CB₁ receptors.
  • Anti-inflammatory Effects : By activating CB₂ receptors, JWH-210 may help reduce inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.
  • Neurotoxicity Concerns : At high doses, there are reports suggesting potential neurotoxic effects, highlighting the need for caution in its use.

Pharmacokinetics

The pharmacokinetic profile of JWH-210 has not been extensively characterized; however, some studies provide insights into its metabolism and elimination:

  • Metabolism : JWH-210 undergoes hepatic metabolism, with various metabolites identified that may have their own biological activities.
  • Elimination : The compound is rapidly cleared from the bloodstream, although specific half-life data remain limited .

Case Studies

  • Case of Synthetic Cannabinoid Abuse : A documented case highlighted the dangers associated with synthetic cannabinoids like JWH-210. The individual exhibited severe toxicity leading to death after consuming high doses. This case underscores the potential risks associated with unregulated use of synthetic cannabinoids .
  • Clinical Observations : In clinical settings, instances of poisoning related to synthetic cannabinoids have been reported. Patients often present with symptoms such as agitation, hallucinations, and cardiovascular complications following consumption of products containing JWH-210 and similar compounds .

Research Findings

Recent studies have focused on understanding the broader implications of synthetic cannabinoids like JWH-210:

Comparative Analysis of Synthetic Cannabinoids

CompoundReceptor AffinityAnalgesic EffectAnti-inflammatory EffectNeurotoxicity Risk
JWH-210High (CB₁ & CB₂)YesYesModerate to High
NNEIModerate (CB₁)YesLimitedLow
MN-18High (CB₁)LimitedYesModerate

This table summarizes key findings regarding receptor affinity and biological effects among different synthetic cannabinoids.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, and how do intermediates influence reaction efficiency?

  • Methodology : The compound is synthesized via multi-step organic reactions, typically starting with indole and naphthalene precursors. A linear or convergent strategy may be employed depending on intermediate stability. For example, the indole core is functionalized with a pentyl group via alkylation, followed by Friedel-Crafts acylation to introduce the 4-ethylnaphthalene moiety. Protection-deprotection steps (e.g., using silyl ethers or Boc groups) ensure regioselectivity during functionalization .
  • Key Considerations : Optimizing solvent systems (e.g., anhydrous dichloromethane) and catalysts (e.g., AlCl₃ for acylation) improves yield. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemical details, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Deuterated analogs (e.g., in ) enhance NMR signal resolution. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
  • Validation : Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What is the compound’s binding affinity for cannabinoid receptors (CB1/CB2), and how is this measured experimentally?

  • Methodology : Competitive radioligand binding assays using [³H]CP-55,940 or [³H]WIN-55,212-2 on transfected HEK-293 cells expressing CB1/CB2 receptors. Calculate IC₅₀ values and Ki using the Cheng-Prusoff equation. Functional activity (e.g., cAMP inhibition) is assessed via luciferase-based reporter assays .
  • Key Finding : JWH-210 exhibits high CB1 affinity (Ki < 10 nM), comparable to THC, but with prolonged receptor activation due to structural rigidity .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models for JWH-210 be developed to predict human tissue distribution?

  • Methodology : Use in vivo studies in pigs (as in ) to collect serum, adipose, and muscle tissue samples post-IV administration. Quantify compound levels via LC-MS/MS with deuterated internal standards. Compartmental modeling (e.g., non-linear mixed-effects) predicts human PK parameters, leveraging interspecies allometric scaling .
  • Challenges : Account for lipophilicity-driven accumulation in adipose tissue and interindividual metabolic variability (e.g., CYP450 polymorphisms) .

Q. What strategies resolve contradictions in receptor activation vs. metabolic stability data?

  • Methodology : Compare in vitro metabolic stability (e.g., human liver microsome incubations) with in vivo efficacy. For JWH-210, oxidative metabolism at the pentyl chain (via CYP3A4/2C19) reduces half-life but not receptor affinity. Use stable isotope labeling (e.g., ¹³C) to track metabolites while preserving pharmacological activity .
  • Integration : Pair LC-HRMS metabolomics with molecular docking simulations to identify critical metabolic sites impacting receptor interactions .

Q. How do structural modifications (e.g., ethyl-to-propyl substitution) alter pharmacological profiles?

  • Methodology : Synthesize analogs (e.g., 4-propylnaphthalen-1-yl derivatives) and compare CB1/C2 binding via radioligand assays. Assess functional selectivity using β-arrestin recruitment vs. G-protein activation assays. Molecular dynamics simulations (e.g., Desmond software) predict conformational changes in receptor binding pockets .
  • Outcome : Ethyl-to-propyl substitution increases lipophilicity, enhancing blood-brain barrier permeability but reducing aqueous solubility .

Key Research Gaps

  • Metabolite Identification : Comprehensive profiling of JWH-210 metabolites in human models is lacking .
  • Long-Term Neuropharmacology : Effects of chronic exposure on CB1 receptor desensitization remain unstudied .

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